

stability and storage conditions for 4-Acetamidobenzyl chloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Acetamidobenzyl chloride

Cat. No.: B1329899

[Get Quote](#)

An In-depth Technical Guide on the Stability and Storage of **4-Acetamidobenzyl Chloride**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for **4-Acetamidobenzyl chloride** (CAS Number: 54777-65-0). Due to a lack of specific, in-depth stability studies on this particular compound in publicly available literature, this guide extrapolates information from the known chemical properties of benzyl chlorides and the electronic effects of the acetamido substituent.

Chemical Properties and Inferred Stability

4-Acetamidobenzyl chloride is a substituted aromatic compound with a reactive benzylic chloride functional group. The stability of this molecule is primarily dictated by the lability of the carbon-chlorine bond, which is influenced by the acetamido group at the para position.

General Stability Profile:

Benzyl chlorides are known to be reactive compounds susceptible to nucleophilic substitution, hydrolysis, and polymerization.^{[1][2]} The presence of the acetamido group, which is ortho, para-directing, can influence the reactivity of the benzylic chloride. While it donates electron density to the aromatic ring through resonance, the carbonyl group also exerts an inductive electron-withdrawing effect. This complex electronic influence may affect the stability of the benzylic carbocation intermediate in S⁺N⁻1-type reactions.

Degradation Pathways:

The primary degradation pathway for **4-Acetamidobenzyl chloride** is anticipated to be hydrolysis. In the presence of water or moisture, the compound is likely to hydrolyze to form 4-Acetamidobenzyl alcohol and hydrochloric acid.[\[2\]](#)[\[3\]](#) This reaction can be accelerated by heat and basic conditions.[\[1\]](#)

Another potential degradation route is polymerization, which can be catalyzed by the presence of certain metals (excluding nickel and lead) and can be exothermic, releasing hydrogen chloride gas.[\[1\]](#)[\[4\]](#) Thermal decomposition at elevated temperatures is also a concern and may produce toxic fumes.[\[5\]](#)

Quantitative Data Summary

Specific quantitative stability data for **4-Acetamidobenzyl chloride** is not readily available in the literature. The following table summarizes the available physical and chemical properties.

Property	Value	Reference(s)
CAS Number	54777-65-0	[6] [7]
Molecular Formula	C ₉ H ₁₀ ClNO	[6] [8]
Molecular Weight	183.64 g/mol	[6] [8]
Melting Point	151-154°C	[6]
Appearance	Likely a solid at room temperature	[6]
Hazard	Irritant	[6]

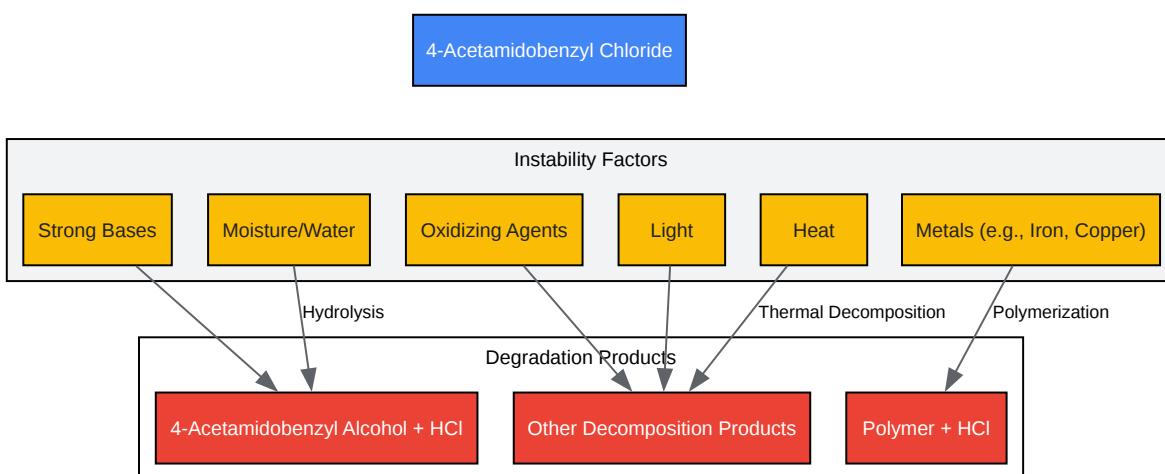
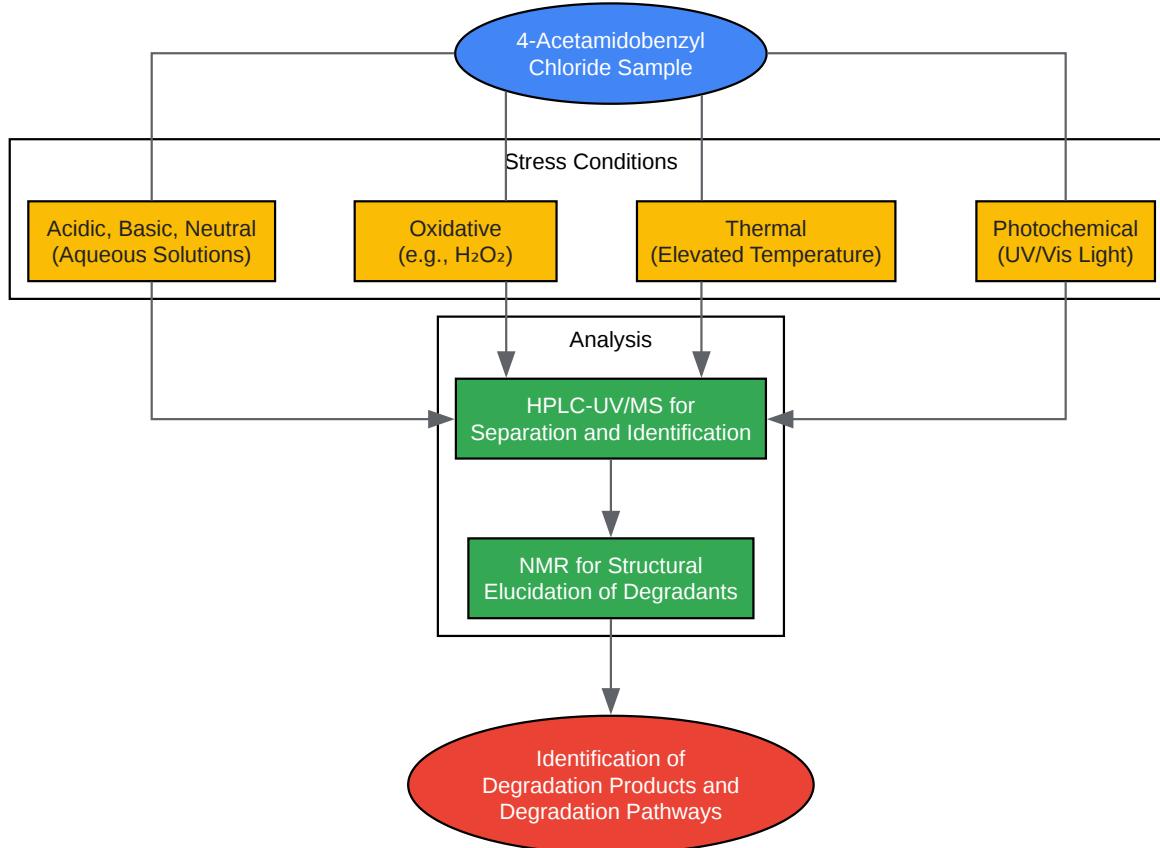
Recommended Storage and Handling

Based on the general guidelines for benzyl chloride derivatives, the following storage and handling procedures are recommended to ensure the stability and purity of **4-Acetamidobenzyl chloride**.

Storage Conditions:

Parameter	Recommendation	Rationale	Reference(s)
Temperature	Cool, dry place.	To minimize thermal degradation and hydrolysis.	[9][10]
Atmosphere	Tightly sealed container, potentially under an inert atmosphere (e.g., nitrogen, argon).	To prevent exposure to moisture and atmospheric oxygen.	[1]
Light	Store in a light-resistant container.	To prevent potential light-induced degradation.	[10]
Incompatible Materials	Avoid contact with water, strong bases, oxidizing agents, and most common metals (except nickel and lead).	To prevent hydrolysis, polymerization, and other degradation reactions.	[1][4]

Handling Protocols:



- Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[9]
- Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]
- Avoid creating dust when handling the solid material.
- Keep containers tightly closed when not in use.[9]
- Ground all equipment when handling to prevent static discharge.[11]

Experimental Protocols for Stability Assessment (Hypothetical)

As specific experimental protocols for **4-Acetamidobenzyl chloride** are not available, the following methodologies are proposed based on standard practices for similar compounds.

Forced Degradation Study Workflow:

This study would aim to identify potential degradation products and pathways under various stress conditions.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzyl chloride - Sciencemadness Wiki [sciemcemadness.org]
- 2. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 3. hydrolysis (of benzyl chloride) | Filo [askfilo.com]
- 4. nj.gov [nj.gov]
- 5. Benzyl Chloride | C6H5CH2Cl | CID 7503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 54777-65-0 Cas No. | 4-Acetamidobenzyl chloride | Matrix Scientific [matrix.staging.1int.co.uk]
- 7. 4-ACETAMIDOBENZYL CHLORIDE | 54777-65-0 [chemicalbook.com]
- 8. PubChemLite - 4-acetamidobenzyl chloride (C9H10ClNO) [pubchemlite.lcsb.uni.lu]
- 9. nbinfo.com [nbinfo.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. BENZYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- To cite this document: BenchChem. [stability and storage conditions for 4-Acetamidobenzyl chloride]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1329899#stability-and-storage-conditions-for-4-acetamidobenzyl-chloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com